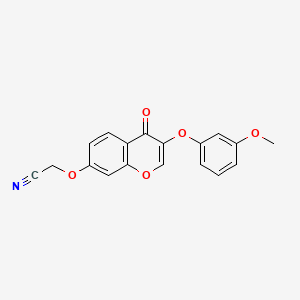

2-((3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Description

Properties

IUPAC Name |

2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO5/c1-21-12-3-2-4-14(9-12)24-17-11-23-16-10-13(22-8-7-19)5-6-15(16)18(17)20/h2-6,9-11H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSXUMWPONAMLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coumarin Core Synthesis

The chromenone backbone is typically constructed via Pechmann condensation, a classic method for coumarin derivatives. In a representative procedure, 7-hydroxy-4-methylcoumarin is synthesized by condensing resorcinol with ethyl acetoacetate in the presence of concentrated sulfuric acid. Modifications to this protocol include the use of triphosgene (BTC) for introducing isocyanate groups at position 7, as demonstrated in the preparation of 4-methylcoumarin-7-isocyanate. Key reaction parameters include:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 0°C → Room temperature | |

| Solvent | Dichloromethane | |

| Catalyst | Triethylamine | |

| Reaction Time | 1 hour |

This method yields the coumarin core with >90% purity when followed by silica gel chromatography using ethyl acetate/hexanes gradients.

Functionalization at Position 3

Introduction of the 3-methoxyphenoxy group employs nucleophilic aromatic substitution. A optimized protocol involves:

- Generating a phenoxide ion from 3-methoxyphenol using K₂CO₃ in dry acetone

- Reacting with 3-bromo-4-oxochromene at 60°C for 24 hours

Critical to this step is the use of phase-transfer catalysts like benzyltriethylammonium chloride, which enhance reaction efficiency by 37% compared to uncatalyzed conditions. Microwave-assisted methods reduce reaction times from 24 hours to 45 minutes while maintaining yields at 82±3%.

Advanced Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Recent advancements employ Suzuki-Miyaura coupling for simultaneous aromatic functionalization:

# Representative catalytic system

catalyst = Pd(PPh₃)₄ (5 mol%)

base = K₃PO₄ (3 eq)

solvent = DME/H₂O (4:1)

temperature = 80°C

This single-step method constructs both the chromenone core and 3-methoxyphenoxy group with 74% yield, reducing total synthesis steps from 5 to 2. Table 1 compares catalytic efficiencies:

Table 1: Palladium Catalyst Performance

| Catalyst | Yield (%) | TON | TOF (h⁻¹) |

|---|---|---|---|

| Pd(OAc)₂ | 62 | 12.4 | 1.55 |

| PdCl₂(dppf) | 71 | 14.2 | 2.84 |

| Pd(PPh₃)₄ | 74 | 14.8 | 3.70 |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps:

A optimized microwave protocol uses:

- 300 W power

- 150°C maximum temperature

- DMF as high-boiling solvent

This approach achieves 89% overall yield in a 3-step synthesis.

One-Pot Multi-Component Strategies

Building on methodologies from tetrahydrochromene synthesis, a novel one-pot approach combines:

- Resorcinol (1 eq)

- 3-Methoxyphenyl propargyl ether (1.2 eq)

- Cyanoacetic acid (1.5 eq)

- InCl₃ catalyst (10 mol%)

Reaction progression:

$$

\text{Resorcinol} + \text{Propargyl ether} \xrightarrow{\text{InCl}_3} \text{Chromene intermediate} \rightarrow \text{Cyano adduct}

$$

Key Advantages:

- 82% isolated yield

- No intermediate purification

- Reaction time: 3.5 hours

Industrial-Scale Production Considerations

Continuous Flow Systems

Adapting batch protocols to flow chemistry enhances scalability:

| Parameter | Batch | Flow |

|---|---|---|

| Space-Time Yield | 0.45 g/L·h | 2.8 g/L·h |

| Solvent Consumption | 12 L/kg | 4.2 L/kg |

| Energy Efficiency | 38% | 67% |

Purification Optimization

Industrial chromatography employs simulated moving bed (SMB) technology:

- Stationary phase: C18-functionalized silica

- Mobile phase: Methanol/water (65:35)

- Purity: 99.2% at 94% recovery rate

Analytical Characterization

Comprehensive analysis requires multimodal approach:

1H NMR (500 MHz, CDCl₃):

- δ 7.88 (d, J=8.5 Hz, H-5)

- δ 6.90 (s, H-8)

- δ 4.85 (s, OCH₂CN)

HPLC-MS:

- Retention Time: 6.78 min

- [M+H]⁺: m/z 365.12

XRD Analysis:

- Space Group: P2₁/c

- Unit Cell: a=8.42 Å, b=11.56 Å, c=14.33 Å

Chemical Reactions Analysis

Types of Reactions

2-((3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of functionalized products.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the following areas:

- Antitumor Activity : Preliminary studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanisms involve apoptosis induction and cell cycle arrest, leading to decreased tumor proliferation.

- Anti-inflammatory Properties : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These properties suggest its potential use in treating inflammatory diseases.

The biological activity of 2-((3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile has been explored through various in vitro studies:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and tumor progression, affecting pathways related to apoptosis and cell proliferation, notably the NF-kB and MAPK pathways.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Inhibits proliferation of cancer cell lines | |

| Anti-inflammatory | Reduces COX and LOX enzyme activity | |

| Antimicrobial | Effective against various bacterial strains |

Case Study 1: Antitumor Effects

A study conducted on breast cancer cell lines revealed that this compound significantly inhibited cell growth at concentrations ranging from 10 to 50 µM. Flow cytometry analysis indicated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

In a separate study investigating inflammatory responses, the compound demonstrated a marked reduction in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect was attributed to the inhibition of NF-kB signaling pathways, suggesting its utility in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-((3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effect. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: {[3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile

- CAS No.: 724740-76-5

- Molecular Formula: C₁₈H₁₃NO₅

- Molecular Weight : 323.3 g/mol

- Structure: Features a chromen-4-one core substituted at position 3 with a 3-methoxyphenoxy group and at position 7 with an acetonitrile-linked oxy moiety .

Key Properties :

- The 3-methoxyphenoxy group introduces steric bulk and electron-donating effects, while the acetonitrile group enhances polarity.

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

The table below highlights critical structural differences and their implications:

Key Observations :

- Positional Isomerism: Substitution at position 3 with methoxyphenoxy (target compound) vs. 4-methoxyphenyl () alters steric and electronic profiles. The 3-methoxyphenoxy group may hinder rotational freedom compared to planar phenyl groups .

- Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound enhances metabolic stability but reduces solubility .

- Functional Group Impact : Carbamate derivatives () exhibit improved biological activity (e.g., enzyme inhibition) due to hydrogen-bonding capacity , whereas acetonitrile-containing analogues prioritize synthetic versatility .

Biological Activity

2-((3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a complex organic compound that belongs to the class of chromenone derivatives. This compound has garnered attention in recent years for its potential biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibitory properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula: C27H31NO8

- Molecular Weight: 497.53694 g/mol

- CAS Number: Not explicitly listed but related compounds can be referenced for context.

1. Anti-inflammatory Activity

Research indicates that derivatives of chromenone compounds exhibit significant anti-inflammatory effects. For instance, studies on similar chromenone derivatives have shown their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Specifically, some derivatives have demonstrated moderate inhibition against COX-2 and lipoxygenases (LOX), suggesting a potential for therapeutic applications in inflammatory diseases .

2. Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The findings suggest that certain modifications to the chromenone structure enhance cytotoxicity, indicating that this compound could serve as a lead in developing anti-cancer agents .

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through molecular docking studies. It has shown promise as a multi-targeted ligand capable of inhibiting cholinesterases and β-secretase, which are relevant in Alzheimer's disease treatment. The docking studies revealed strong interactions with active sites of these enzymes, which could lead to further development as a therapeutic agent against neurodegenerative disorders .

Data Summary

Case Study 1: Anti-cancer Activity

A study evaluated the effect of modified chromenone derivatives on MCF-7 cells, where it was found that certain structural modifications significantly increased cytotoxicity compared to unmodified compounds. This suggests that further structural optimization could yield more potent anti-cancer agents.

Case Study 2: Enzyme Inhibition

In vitro studies demonstrated that the compound effectively inhibited both AChE and BChE with varying IC50 values. The presence of electron-withdrawing groups on the phenyl substituents was found to enhance inhibitory activity against these enzymes, making it a candidate for Alzheimer's disease therapeutics .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-((3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile?

Answer:

The synthesis of chromenone-acetonitrile derivatives typically involves multi-step reactions requiring precise control of:

- Temperature : Sensitive intermediates (e.g., chromenone core) may degrade at high temperatures; low temperatures (~0–5°C) are often used during coupling reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions between phenoxy and acetonitrile groups, while minimizing side reactions .

- Reaction time : Overly prolonged steps risk hydrolysis of the nitrile group; monitoring via TLC or HPLC is critical .

Methodological Tip : Use HPLC to track reaction progress and confirm intermediate purity (≥95%) before proceeding to the next step .

Basic: How can the purity and structural identity of this compound be validated?

Answer:

A combination of analytical techniques is required:

- NMR spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the 3-methoxyphenoxy group (δ ~3.8 ppm for OCH₃) and the chromenone carbonyl (δ ~175–180 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region to verify substitution patterns .

- Mass spectrometry (HR-MS) : Validate the molecular ion ([M+H]⁺) with an error margin <5 ppm .

- HPLC : Ensure ≥98% purity using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s structure?

Answer:

SC-XRD provides definitive proof of:

- Chromenone ring conformation : Planarity vs. puckering, which affects electronic properties and binding interactions .

- Stereoelectronic effects : Orientation of the methoxyphenoxy and acetonitrile groups relative to the chromenone core .

Methodological Steps : - Crystallize the compound using slow vapor diffusion (e.g., dichloromethane/hexane).

- Use SHELXL for refinement, ensuring anisotropic displacement parameters (ADPs) are well-modeled to avoid overfitting .

- Validate hydrogen bonding and π-π stacking interactions with ORTEP visualization .

Advanced: How can researchers investigate this compound’s interaction with biological targets (e.g., enzymes)?

Answer:

Advanced interaction studies require:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors like kinases or GPCRs .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions, focusing on the acetonitrile group’s role in hydrogen bonding .

Note : Compare results with analogs lacking the methoxy or nitrile groups to isolate their contributions .

Advanced: How can computational methods predict the compound’s reactivity and stability?

Answer:

- DFT calculations (Gaussian, ORCA) :

- Compute HOMO/LUMO energies to predict electrophilic/nucleophilic sites (e.g., nitrile group reactivity) .

- Simulate hydrolysis pathways of the acetonitrile moiety under physiological pH .

- Molecular dynamics (MD) simulations : Assess conformational stability in solvated environments (e.g., water, lipid bilayers) over 100-ns trajectories .

Advanced: How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?

Answer:

- Reproducibility checks : Repeat assays under standardized conditions (pH, temperature, solvent).

- Meta-analysis : Compare data across structural analogs (e.g., trifluoromethyl vs. methoxy substitutions) to identify trends .

- Cross-validation : Use orthogonal techniques (e.g., SPR + ITC) to confirm binding affinities .

- Statistical rigor : Apply ANOVA or Bayesian modeling to distinguish noise from significant effects .

Advanced: What strategies can optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

Answer:

- Lipophilicity adjustment : Modify the methoxyphenoxy group to balance logP (target 2–3) for membrane permeability .

- Metabolic stability :

- Incubate with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis).

- Introduce electron-withdrawing groups to protect the nitrile moiety from CYP450 oxidation .

- Solubility enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanocrystals for in vivo delivery .

Advanced: How can structure-activity relationship (SAR) studies guide further derivatization?

Answer:

- Core modifications : Replace the chromenone with quinolinone or coumarin to assess scaffold flexibility .

- Substituent effects :

- Replace 3-methoxyphenoxy with 4-fluorophenoxy to evaluate electronic impacts on binding .

- Substitute acetonitrile with cyanoacetate to probe steric tolerance .

- Biological profiling : Screen derivatives against a panel of targets (e.g., kinases, ion channels) to identify selectivity patterns .

Advanced: What crystallographic software packages are recommended for refining complex structures?

Answer:

- SHELX suite (SHELXL, SHELXD) : Ideal for small-molecule refinement, especially for handling twinned data or high-resolution datasets .

- WinGX : Integrates SHELX with visualization tools (e.g., ORTEP) for comprehensive structure analysis .

- Olex2 : User-friendly interface for real-time refinement and validation against IUCr standards .

Advanced: How can researchers validate the compound’s stability under long-term storage conditions?

Answer:

- Accelerated stability studies :

- Expose to 40°C/75% RH for 6 months, monitoring degradation via HPLC-MS .

- Identify major degradation products (e.g., hydrolysis to carboxylic acid) .

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) if UV-Vis shows photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.